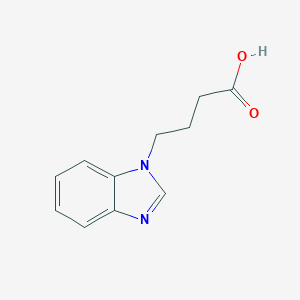

4-(1H-benzimidazol-1-yl)butanoic acid

説明

BenchChem offers high-quality 4-(1H-benzimidazol-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-benzimidazol-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(benzimidazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-11(15)6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPPPCKAOWOOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360698 | |

| Record name | 4-(1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436091-31-5 | |

| Record name | 4-(1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 4-(1H-benzimidazol-1-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of a reliable and efficient synthetic pathway for 4-(1H-benzimidazol-1-yl)butanoic acid. The content herein is structured to offer not just a procedural outline, but a deeper understanding of the chemical principles and experimental rationale that underpin this synthesis. This document is intended to serve as a practical resource for researchers in medicinal chemistry, drug development, and organic synthesis.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for diverse interactions with biological targets.[1][2] Consequently, benzimidazole derivatives have demonstrated a wide spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[3][4] The synthesis of novel benzimidazole derivatives, such as 4-(1H-benzimidazol-1-yl)butanoic acid, is therefore a subject of considerable interest in the pursuit of new therapeutic agents.[2][5]

Strategic Approach to the Synthesis

The most direct and widely employed strategy for the synthesis of N-alkylated benzimidazoles involves the nucleophilic substitution reaction between the benzimidazole core and a suitable alkyl halide.[6] For the synthesis of 4-(1H-benzimidazol-1-yl)butanoic acid, a two-step approach is optimal. This pathway commences with the N-alkylation of benzimidazole with a protected carboxylic acid, followed by the deprotection (hydrolysis) of the intermediate to yield the final product. This strategy prevents undesirable side reactions that could occur with the free carboxylic acid functionality.

The chosen pathway is as follows:

-

Step 1: N-Alkylation of Benzimidazole. Reaction of benzimidazole with ethyl 4-bromobutanoate to form ethyl 4-(1H-benzimidazol-1-yl)butanoate.

-

Step 2: Hydrolysis. Basic hydrolysis of the ethyl ester intermediate to yield 4-(1H-benzimidazol-1-yl)butanoic acid.

This approach is favored due to the commercial availability of the starting materials, the generally high yields of each step, and the straightforward purification procedures.

Visualizing the Synthesis Pathway

Caption: Overall two-step synthesis pathway for 4-(1H-benzimidazol-1-yl)butanoic acid.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 4-(1H-benzimidazol-1-yl)butanoate (Intermediate)

This step involves the nucleophilic attack of the deprotonated benzimidazole nitrogen onto the electrophilic carbon of ethyl 4-bromobutanoate. The choice of base and solvent is critical for the success of this reaction.

Rationale for Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is a suitable base for this reaction. It is a mild, inexpensive, and readily available base that is strong enough to deprotonate the N-H of benzimidazole, forming the more nucleophilic benzimidazolide anion.[6] Stronger bases like sodium hydride (NaH) can also be used, but K₂CO₃ offers a better safety profile and is generally sufficient for this transformation.[6]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal for this reaction.[7] These solvents can dissolve both the benzimidazole and the alkyl halide, and they do not participate in the reaction. DMF, in particular, is excellent at solvating cations, which can enhance the reactivity of the benzimidazolide anion.

Step-by-Step Protocol:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzimidazole (10.0 g, 84.6 mmol) and anhydrous potassium carbonate (17.5 g, 126.9 mmol).

-

Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of benzimidazole.

-

To the stirred suspension, add ethyl 4-bromobutanoate (18.2 g, 93.1 mmol) dropwise over 15 minutes.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

After the reaction is complete (as indicated by the disappearance of the starting benzimidazole), cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate of the crude product should form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield ethyl 4-(1H-benzimidazol-1-yl)butanoate as a white to off-white solid.

Data Summary for N-Alkylation:

| Parameter | Value |

| Starting Material | Benzimidazole |

| Reagent | Ethyl 4-bromobutanoate |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80-90 °C |

| Reaction Time | 12-16 hours |

| Expected Yield | 70-85% |

| Purification | Recrystallization |

Part 2: Synthesis of 4-(1H-benzimidazol-1-yl)butanoic Acid (Final Product)

The second step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Basic hydrolysis, also known as saponification, is employed for this transformation as it is an irreversible process, leading to higher yields compared to acidic hydrolysis.[8]

Rationale for Experimental Choices:

-

Base: Sodium hydroxide (NaOH) is a strong base that effectively hydrolyzes the ester.[1] It attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt.

-

Solvent: A mixture of ethanol and water is a common solvent system for saponification.[1] Ethanol helps to dissolve the organic ester, while water is necessary for the hydrolysis reaction and to dissolve the sodium hydroxide.

Step-by-Step Protocol:

-

In a 250 mL round-bottom flask, dissolve the purified ethyl 4-(1H-benzimidazol-1-yl)butanoate (10.0 g, 43.0 mmol) in 100 mL of ethanol.

-

In a separate beaker, prepare a solution of sodium hydroxide (3.4 g, 86.0 mmol) in 50 mL of water.

-

Add the sodium hydroxide solution to the ethanolic solution of the ester.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer detectable.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with 100 mL of water and cool it in an ice bath.

-

Acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring. The product will precipitate out of the solution.

-

Collect the white precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Dry the product under vacuum to afford 4-(1H-benzimidazol-1-yl)butanoic acid as a white solid.

Data Summary for Hydrolysis:

| Parameter | Value |

| Starting Material | Ethyl 4-(1H-benzimidazol-1-yl)butanoate |

| Reagent | Sodium Hydroxide (NaOH) |

| Solvent | Ethanol/Water |

| Temperature | Reflux (80-90 °C) |

| Reaction Time | 2-4 hours |

| Expected Yield | >90% |

| Purification | Precipitation and washing |

Characterization and Validation

A crucial aspect of any synthetic protocol is the rigorous characterization of the synthesized compounds to confirm their identity and purity. The following section outlines the expected analytical data for the intermediate and the final product.

Characterization of Ethyl 4-(1H-benzimidazol-1-yl)butanoate

-

Appearance: White to off-white solid.

-

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

8.05 (s, 1H): Proton on C2 of the benzimidazole ring.

-

7.80-7.75 (m, 1H) and 7.50-7.45 (m, 1H): Protons on the benzene ring.

-

7.30-7.20 (m, 2H): Protons on the benzene ring.

-

4.30 (t, J = 7.2 Hz, 2H): Methylene group attached to the benzimidazole nitrogen (-N-CH₂-).

-

4.10 (q, J = 7.1 Hz, 2H): Methylene group of the ethyl ester (-O-CH₂-CH₃).

-

2.30 (t, J = 7.2 Hz, 2H): Methylene group adjacent to the carbonyl (-CH₂-C=O).

-

2.10 (quint, J = 7.2 Hz, 2H): Methylene group in the middle of the butyl chain (-CH₂-CH₂-CH₂-).

-

1.20 (t, J = 7.1 Hz, 3H): Methyl group of the ethyl ester (-O-CH₂-CH₃).

-

-

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

172.5: Carbonyl carbon of the ester.

-

144.0, 142.5, 134.0, 123.0, 122.0, 120.0, 110.0: Aromatic carbons of the benzimidazole ring.

-

60.5: Methylene carbon of the ethyl ester (-O-CH₂-).

-

43.0: Methylene carbon attached to the benzimidazole nitrogen (-N-CH₂-).

-

30.5: Methylene carbon adjacent to the carbonyl (-CH₂-C=O).

-

24.5: Methylene carbon in the middle of the butyl chain (-CH₂-CH₂-CH₂-).

-

14.0: Methyl carbon of the ethyl ester (-CH₃).

-

-

Expected Mass Spectrometry (ESI+): m/z 233.13 [M+H]⁺.

Characterization of 4-(1H-benzimidazol-1-yl)butanoic Acid

-

Appearance: White solid.

-

Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

12.20 (br s, 1H): Carboxylic acid proton (-COOH).

-

8.20 (s, 1H): Proton on C2 of the benzimidazole ring.

-

7.70-7.60 (m, 2H): Protons on the benzene ring.

-

7.30-7.20 (m, 2H): Protons on the benzene ring.

-

4.35 (t, J = 7.0 Hz, 2H): Methylene group attached to the benzimidazole nitrogen (-N-CH₂-).

-

2.30 (t, J = 7.2 Hz, 2H): Methylene group adjacent to the carbonyl (-CH₂-C=O).

-

2.00 (quint, J = 7.1 Hz, 2H): Methylene group in the middle of the butyl chain (-CH₂-CH₂-CH₂-).

-

-

Expected ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

174.0: Carbonyl carbon of the carboxylic acid.

-

144.5, 143.0, 134.5, 122.5, 121.5, 120.0, 110.5: Aromatic carbons of the benzimidazole ring.

-

43.5: Methylene carbon attached to the benzimidazole nitrogen (-N-CH₂-).

-

30.0: Methylene carbon adjacent to the carbonyl (-CH₂-C=O).

-

24.0: Methylene carbon in the middle of the butyl chain (-CH₂-CH₂-CH₂-).

-

-

Expected Mass Spectrometry (ESI+): m/z 205.09 [M+H]⁺.[9]

Caption: A detailed workflow diagram of the synthesis and purification process.

Conclusion

The two-step synthesis of 4-(1H-benzimidazol-1-yl)butanoic acid via N-alkylation of benzimidazole followed by ester hydrolysis is a robust and efficient method. This guide has provided a detailed, step-by-step protocol with a clear rationale for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry. The provided characterization data, while predictive, serves as a reliable guide for the validation of the synthesized compounds. This comprehensive resource is designed to empower researchers to confidently synthesize and characterize this valuable benzimidazole derivative for their research and development endeavors.

References

-

Yadav, G., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

-

Drugfuture. 4-(2-(4-METHOXYPHENYL)-1H-BENZIMIDAZOL-5-YL)-3-METHYL-4-OXOBUTANOIC ACID. [Link]

-

PubChem. 4-(1H-1,3-benzodiazol-2-yl)butanoic acid. [Link]

-

PubChem. 4-(1{H}-benzimidazol-2-yl)butanoic acid. [Link]

-

ExportersIndia. 3-(1H-Benzimidazol-1-yl)butanoic acid. [Link]

-

Royal Society of Chemistry. Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. [Link]

-

ACS Omega. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. [Link]

-

PubMed Central. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. [Link]

-

Chemguide. hydrolysis of esters. [Link]

-

PubMed Central. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. [Link]

-

PubChem. 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester. [Link]

-

ACS Omega. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. [Link]

-

Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

- Google Patents. One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)

-

Arabian Journal of Chemistry. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

ResearchGate. Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]

- Google Patents. Alkylation reaction method of benzimidazoles compounds.

- Google Patents.

-

TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]

-

Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

-

National Institute of Standards and Technology. 1H-Benzimidazole. [Link]

-

PubMed. Synthesis and characterization of a novel long-alkyl-chain ester-substituted benzimidazole gelator and its octan-1-ol solvate. [Link]

-

Journal of Basic and Applied Research in Biomedicine. About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. [Link]

-

PubMed Central. Crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate. [Link]

Sources

- 1. 4-(2-METHYL-1H-BENZIMIDAZOL-1-YL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 4-(2-(4-METHOXYPHENYL)-1H-BENZIMIDAZOL-5-YL)-3-METHYL-4-OXOBUTANOIC ACID [drugfuture.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jbarbiomed.com [jbarbiomed.com]

- 8. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]

- 9. 4-(1H-1,3-benzodiazol-2-yl)butanoic acid | C11H12N2O2 | CID 755565 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 4-(1H-benzimidazol-1-yl)butanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-benzimidazol-1-yl)butanoic Acid

Abstract

This technical guide provides a comprehensive overview of the . It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's characteristics. Notably, specific experimental data for this particular benzimidazole isomer is sparse in publicly accessible literature. Consequently, this guide emphasizes predicted properties derived from the molecule's structure and established data from related analogues. The core of this document is dedicated to detailing robust, field-proven experimental protocols for the precise determination of these critical parameters, thereby empowering researchers to generate reliable data in their own laboratories.

Chemical Identity and Structure

4-(1H-benzimidazol-1-yl)butanoic acid is a heterocyclic compound featuring a benzimidazole core linked to a butanoic acid chain at the N1 position of the imidazole ring. This structure imparts both acidic and basic characteristics, making its physicochemical behavior highly dependent on pH.

Caption: 2D Structure of 4-(1H-benzimidazol-1-yl)butanoic acid.

-

IUPAC Name: 4-(1H-benzimidazol-1-yl)butanoic acid

-

Molecular Formula: C₁₁H₁₂N₂O₂

-

Molecular Weight: 204.23 g/mol

-

CAS Number: A specific CAS number for this isomer is not readily found in major public databases. For reference, the related isomer 4-(1H-benzimidazol-2-yl)butanoic acid has the CAS number 50365-32-7.[1]

Predicted Physicochemical Properties

The following table summarizes the predicted and expected based on its chemical structure and data from analogous compounds.

| Property | Predicted Value / Characteristic | Significance in Drug Development |

| Appearance | White to off-white crystalline solid. | Influences handling, formulation, and stability. |

| Melting Point (Tm) | Not experimentally determined. Expected to be a distinct solid with a melting point likely >150 °C. | Purity indicator; affects manufacturing processes like granulation and milling. |

| pKa (Acid Dissociation Constant) | Predicted two pKa values: ~4.5 (carboxylic acid) and ~5.5 (protonated benzimidazole). | Governs solubility, dissolution rate, and absorption at different physiological pH values. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 1.0 - 2.0. | Key indicator of lipophilicity, influencing membrane permeability and oral absorption. |

| Aqueous Solubility | Poorly soluble in neutral water; solubility is expected to increase significantly at pH > 6 and pH < 4. | A critical factor for bioavailability; low solubility can limit drug absorption. |

For the purpose of comparison, the publicly available computed data for the isomeric compound, 4-(1H-benzimidazol-2-yl)butanoic acid , is provided below.

| Property (for 4-(1H-benzimidazol-2-yl)butanoic acid) | Computed Value | Source |

| Molecular Weight | 204.22 g/mol | PubChem[1] |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

In-Depth Analysis of Key Properties

Acid-Base Properties (pKa)

The molecule is amphoteric, possessing both a weakly basic nitrogen atom in the imidazole ring and a carboxylic acid group.

-

Basic Center: The pyridine-like nitrogen (-N=) of the benzimidazole ring can be protonated. The pKa of protonated benzimidazole is approximately 5.4.[2] The alkyl-carboxylic acid substituent at the N1 position is not expected to dramatically alter this value.

-

Acidic Center: The carboxylic acid group (-COOH) is a typical organic acid. Aliphatic carboxylic acids generally have pKa values in the range of 4 to 5.

This dual nature means the molecule's net charge is highly pH-dependent. At low pH (e.g., pH 2), the imidazole ring will be protonated, and the molecule will carry a net positive charge. In the mid-pH range (e.g., pH 4.5-5.5), a zwitterionic form may exist. At higher pH (e.g., pH 7.4), the carboxylic acid will be deprotonated, and the molecule will carry a net negative charge. Understanding these pKa values is crucial, as ionization state directly impacts solubility, lipophilicity, and interaction with biological targets.[3][4]

Caption: Ionization states of the molecule at varying pH.

Solubility

The solubility of benzimidazole derivatives is often low in neutral aqueous media but can be enhanced in organic solvents.[5][6] The presence of both a polar carboxylic acid group and a larger, more hydrophobic benzimidazole ring suggests that 4-(1H-benzimidazol-1-yl)butanoic acid is likely a BCS Class II or IV candidate (low solubility).[7][8]

The key to its solubility lies in its pH-dependent ionization.

-

In acidic media (pH < pKa of benzimidazole): Protonation of the imidazole ring forms a cationic salt, which should exhibit increased aqueous solubility.

-

In basic media (pH > pKa of carboxylic acid): Deprotonation of the carboxylic acid forms a carboxylate salt, which is also expected to be more soluble in water.

This behavior is critical for formulation development, as it dictates which physiological environments (e.g., stomach vs. intestine) will favor dissolution and subsequent absorption.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For benzimidazole derivatives, LogP values are critical for predicting their ability to cross cell membranes.[9][10] The computed XLogP3 of the 2-yl isomer is 1.4, suggesting moderate lipophilicity.[1] The 1-yl isomer is expected to have a similar value. A LogP in this range (1-3) is often considered favorable for oral drug absorption, as it represents a balance between aqueous solubility required for dissolution and lipid solubility required for membrane permeation.

Standardized Protocols for Experimental Determination

Given the absence of published data, the following sections provide detailed, self-validating protocols for determining the core .

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting point (Tm), which is a key indicator of the purity and solid-state form of the active pharmaceutical ingredient (API).[11][12]

Caption: Workflow for Melting Point Determination using DSC.

Methodology:

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the dried, finely powdered 4-(1H-benzimidazol-1-yl)butanoic acid into a clean aluminum DSC pan.[13][14]

-

Encapsulation: Place the lid on the pan and hermetically seal it using a sample press. Prepare an identical empty, sealed pan to serve as the reference. The reference pan allows for the subtraction of the pan's heat capacity from the measurement.

-

Instrument Setup: Place the sample and reference pans onto their respective platforms in the DSC cell. Close the cell and begin purging with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Program the instrument to ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).[15]

-

Data Analysis: The output is a thermogram of heat flow versus temperature. The melting point is determined as the onset temperature of the sharp endothermic peak corresponding to the solid-to-liquid phase transition.[11]

Aqueous Solubility Determination by Shake-Flask UV/Vis Spectrophotometry

Causality: This equilibrium solubility method determines the maximum concentration of a compound that can dissolve in a specific medium. An excess of the solid is agitated in the solvent until equilibrium is reached. The concentration in the resulting saturated solution is then quantified using UV/Vis spectrophotometry, which relies on the compound's ability to absorb light at a specific wavelength (Beer-Lambert Law).[7][16]

Caption: Workflow for Aqueous Solubility Determination.

Methodology:

-

Determine Maximum Absorbance Wavelength (λmax): Prepare a dilute solution of the compound in the chosen aqueous buffer (e.g., pH 7.4 phosphate-buffered saline). Scan the solution using a UV/Vis spectrophotometer to find the λmax.

-

Prepare Calibration Curve: a. Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).[17] b. Create a series of standards by making precise serial dilutions of the stock solution into the aqueous buffer. c. Measure the absorbance of each standard at the predetermined λmax. d. Plot absorbance versus concentration. The resulting linear regression will be used to determine the concentration of unknown samples.

-

Equilibrium Measurement (Shake-Flask Method): a. Add an excess amount of the solid compound (enough to ensure undissolved solid remains) to a vial containing a known volume of the aqueous buffer. b. Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[7] c. After incubation, visually confirm that excess solid is still present. d. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high readings.

-

Quantification: a. Dilute the clear filtrate with the aqueous buffer as necessary to bring its absorbance into the linear range of the calibration curve. b. Measure the absorbance of the diluted filtrate at λmax. c. Use the calibration curve equation to calculate the concentration of the compound in the filtrate, accounting for any dilution factors. This concentration represents the equilibrium solubility.

pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining pKa values.[18][19] It involves adding a strong acid or base titrant to a solution of the sample and monitoring the resulting pH change. The pKa is the pH at which the analyte is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve (the point of minimum slope, or half-equivalence point).[20][21]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Methodology:

-

Instrument Setup: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[22]

-

Solution Preparation: a. Prepare standardized titrant solutions of ~0.1 M HCl and ~0.1 M NaOH (carbonate-free). b. Prepare the analyte solution by dissolving an accurately weighed amount of 4-(1H-benzimidazol-1-yl)butanoic acid in water to achieve a concentration of approximately 1 mM. c. To maintain a constant background environment, add an inert salt like KCl to the analyte solution to achieve a constant ionic strength (e.g., 0.15 M).[20][22]

-

Titration Procedure: a. Place a known volume of the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). b. Purge the solution with nitrogen for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement, especially when titrating with a base.[22] c. Immerse the calibrated pH electrode and begin stirring gently. d. To determine both pKa values, first titrate the solution to a low pH (e.g., pH 2) with the 0.1 M HCl. e. Then, titrate back past the starting point to a high pH (e.g., pH 11) by adding small, precise increments of the 0.1 M NaOH titrant. Record the pH and the volume of titrant added after each increment.

-

Data Analysis: a. Plot the recorded pH values against the volume of NaOH added. b. Analyze the resulting titration curve. The pKa values correspond to the pH at the half-equivalence points. These can be found by calculating the first and second derivatives of the curve to precisely locate the equivalence points (inflection points).

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Brown, R. S., & Mora-Diez, N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(39), 19551–19562. [Link]

-

Mora-Diez, N., & Brown, R. S. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). ACS Publications. Retrieved from [Link]

-

Brown, R. S., & Mora-Diez, N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(39), 19551–19562. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Computational approaches to the prediction of the 1-octanol/water partition coefficient of benzimidazole derivatives drugs. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-1,3-benzodiazol-2-yl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). A DFT-Based QSARs Study of Benzimidazoles Drugs Derivatives. Retrieved from [Link]

-

Kuban, P., & Bergstrom, C. A. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of separation science, 32(7), 1087–1095. [Link]

-

Yenice, G., Uslu, B., & Ozkan, S. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(2), 46-56. [Link]

-

PubChem. (n.d.). 4-(1{H}-benzimidazol-2-yl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Sahan, C., & Kim, K. (2022). Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. Polymers, 14(3), 633. [Link]

-

Al-Tikrity, M. A., & Al-Hilali, A. H. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 300, 122883. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

ResearchGate. (n.d.). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

-

Drugfuture.com. (n.d.). 4-(2-(4-METHOXYPHENYL)-1H-BENZIMIDAZOL-5-YL)-3-METHYL-4-OXOBUTANOIC ACID. Retrieved from [Link]

-

USP. (n.d.). Evaluation of USP melting point standards by differential scanning calorimetry. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzimidazole. Retrieved from [Link]

- Google Patents. (n.d.). WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.

-

De Witte, B., et al. (2011). Development of Methods for the Determination of pKa Values. Journal of the American Chemical Society, 133(40), 15892-15895. [Link]

-

PubChem. (n.d.). 4-{3-[(4-Methyl-1-Benzothiophen-3-Yl)methyl]-2-Oxo-2,3-Dihydro-1h-Benzimidazol-1-Yl}butanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ExportersIndia. (n.d.). 3-(1H-Benzimidazol-1-yl)butanoic acid. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

-

PubMed Central. (n.d.). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. Retrieved from [Link]

-

Domanska, U., & Szydlowski, J. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(2), 346–350. [Link]

-

Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications, 3(1). [Link]

-

PubMed Central. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Retrieved from [Link]

-

Seven Star Pharma. (n.d.). Differential Scanning Calorimeter (DSC). Retrieved from [Link]

-

PubMed Central. (n.d.). Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). Retrieved from [Link]

-

Royal Society of Chemistry. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. Retrieved from [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

-

Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

-

MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. Retrieved from [Link]

-

MDPI. (n.d.). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

-

PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 4-(1H-1,3-benzodiazol-2-yl)butanoic acid | C11H12N2O2 | CID 755565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. rootspress.org [rootspress.org]

- 9. jocpr.com [jocpr.com]

- 10. jocpr.com [jocpr.com]

- 11. Differential scanning calorimetry [cureffi.org]

- 12. mdpi.com [mdpi.com]

- 13. sevenstarpharm.com [sevenstarpharm.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. blog.metrohmusa.com [blog.metrohmusa.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dergipark.org.tr [dergipark.org.tr]

Spectroscopic Blueprint of 4-(1H-benzimidazol-1-yl)butanoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-(1H-benzimidazol-1-yl)butanoic acid. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a comprehensive, predictive blueprint based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). By leveraging data from analogous structures and foundational spectroscopic theory, we present a detailed interpretation of the expected spectra. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and quality control of this and related N-alkylated benzimidazole compounds.

Introduction and Molecular Structure

4-(1H-benzimidazol-1-yl)butanoic acid is a heterocyclic compound featuring a benzimidazole core N-substituted with a butanoic acid chain. The benzimidazole moiety is a prominent scaffold in medicinal chemistry, known for its diverse biological activities. The linkage of a carboxylic acid functional group via an alkyl chain introduces opportunities for further chemical modification and modulation of physicochemical properties, such as solubility and pharmacokinetic profiles.

Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical synthesis and drug discovery. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for 4-(1H-benzimidazol-1-yl)butanoic acid, offering a valuable resource for its unambiguous identification.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-(1H-benzimidazol-1-yl)butanoic acid is anticipated to be highly informative, with distinct signals for the aromatic protons of the benzimidazole ring and the aliphatic protons of the butanoic acid chain. The spectrum would ideally be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

Predicted Chemical Shifts and Coupling Patterns

The predicted ¹H NMR chemical shifts are summarized in Table 1. The rationale for these predictions is based on the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-2 (Imidazolic) | ~8.1-8.3 | Singlet (s) | 1H |

| H-4, H-7 (Aromatic) | ~7.6-7.8 | Multiplet (m) | 2H |

| H-5, H-6 (Aromatic) | ~7.2-7.4 | Multiplet (m) | 2H |

| H-α (Methylene) | ~4.2-4.4 | Triplet (t) | 2H |

| H-γ (Methylene) | ~2.3-2.5 | Triplet (t) | 2H |

| H-β (Methylene) | ~2.0-2.2 | Quintet (quin) | 2H |

| -COOH (Carboxylic) | ~12.0-12.5 | Broad Singlet (br s) | 1H |

Rationale for Predicted ¹H NMR Spectrum

-

Benzimidazole Ring Protons: The proton at the 2-position (H-2) of the imidazole ring is expected to be the most deshielded aromatic proton, appearing as a sharp singlet due to the influence of the two adjacent nitrogen atoms. The protons on the benzene ring (H-4, H-5, H-6, and H-7) will likely appear as two multiplets, characteristic of a symmetrically substituted benzene ring.

-

Butanoic Acid Chain Protons: The methylene group attached to the nitrogen (H-α) will be significantly deshielded, appearing as a triplet. The methylene group adjacent to the carbonyl group (H-γ) will also be deshielded and appear as a triplet. The central methylene group (H-β) will be the most shielded of the chain and is expected to be a quintet due to coupling with both adjacent methylene groups.

-

Carboxylic Acid Proton: The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a high chemical shift, which would disappear upon the addition of D₂O.

Diagram of Predicted ¹H NMR Assignments

Caption: Predicted proton environments in 4-(1H-benzimidazol-1-yl)butanoic acid.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. Nine distinct carbon signals are expected.

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts are summarized in Table 2.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic) | ~173-175 |

| C-2 (Imidazolic) | ~142-144 |

| C-3a, C-7a (Aromatic) | ~133-135, ~142-144 |

| C-4, C-7 (Aromatic) | ~110-112, ~120-122 |

| C-5, C-6 (Aromatic) | ~121-123 |

| C-α (Methylene) | ~43-45 |

| C-γ (Methylene) | ~30-32 |

| C-β (Methylene) | ~23-25 |

Rationale for Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have the highest chemical shift due to its sp² hybridization and the electron-withdrawing effect of the two oxygen atoms.

-

Benzimidazole Carbons: The chemical shifts of the benzimidazole carbons are well-established. C-2 is typically found around 142-144 ppm. The bridgehead carbons (C-3a and C-7a) and the other aromatic carbons (C-4, C-5, C-6, C-7) will have distinct signals, with their exact positions influenced by the N-alkylation.

-

Butanoic Acid Chain Carbons: The chemical shifts of the aliphatic carbons will decrease with increasing distance from the electron-withdrawing benzimidazole ring and carboxylic acid group.

Diagram of Predicted ¹³C NMR Assignments

Caption: Predicted carbon environments in 4-(1H-benzimidazol-1-yl)butanoic acid.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted Key IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 2960-2850 | Stretching |

| C=O (Carboxylic Acid) | 1710-1680 | Stretching |

| C=N (Imidazole) | 1620-1580 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-N | 1360-1250 | Stretching |

Rationale for Predicted IR Spectrum

-

O-H Stretch: A very broad and strong absorption band is expected for the O-H stretch of the carboxylic acid due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is a key diagnostic feature.

-

Aromatic and Aliphatic C-H Stretches: These will appear in their characteristic regions.

-

C=N and C=C Stretches: The stretching vibrations of the imidazole and benzene rings will appear in the fingerprint region.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) or electrospray ionization (ESI) could be used.

Predicted Molecular Ion and Fragmentation Pattern

-

Molecular Ion (M⁺•): The molecular weight of 4-(1H-benzimidazol-1-yl)butanoic acid is 204.23 g/mol . The mass spectrum should show a molecular ion peak at m/z = 204.

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 159.

-

Cleavage of the butanoic acid chain, leading to fragments corresponding to the benzimidazole moiety and parts of the alkyl chain. A prominent peak at m/z = 118, corresponding to the benzimidazolyl cation, is expected.

-

Further fragmentation of the benzimidazole ring can occur, although this is generally a stable system.

-

Diagram of Predicted MS Fragmentation

Caption: Predicted major fragmentation pathways for 4-(1H-benzimidazol-1-yl)butanoic acid.

Experimental Protocols

While experimental data for the target compound is not available, the following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the solid on the ATR crystal.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added.

Mass Spectrometry

-

Sample Preparation: For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL. For EI-MS, a solid probe can be used.

-

Acquisition: Introduce the sample into the mass spectrometer. For ESI, typical conditions would be a capillary voltage of 3-4 kV and a source temperature of 100-150 °C. For EI, an electron energy of 70 eV is standard.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 4-(1H-benzimidazol-1-yl)butanoic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive framework for the structural characterization of this compound. This information is intended to aid researchers in the synthesis, purification, and identification of this and related molecules, thereby supporting advancements in medicinal chemistry and drug development.

References

-

Nawaz, M., Hayat, S., Farooq, U., & Ijaz, M. U. (2022). ¹H NMR (a) and ¹³C NMR (b) spectrum of N-alkylated of benzimidazole. ResearchGate. Retrieved from [Link]

-

El Kihel, A. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7492-7495. Retrieved from [Link]

-

Al-Otaibi, J. S., El-Emam, A. A., & Al-Deeb, O. A. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Molecules, 19(7), 10336-10353. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-1,3-benzodiazol-2-yl)butanoic acid. Retrieved from [Link]

-

MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

Royal Society of Chemistry. (2010). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]

-

MDPI. (2021). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved from [Link]

-

Exclusive Chemistry Ltd. (2024). 4-(1H-Benzimidazol-1-yl)butanoic acid. Retrieved from [Link]

An In-depth Technical Guide to the Solubility of 4-(1H-benzimidazol-1-yl)butanoic Acid

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1H-benzimidazol-1-yl)butanoic acid, a heterocyclic compound of interest in pharmaceutical research and drug development. Recognizing the critical role of solubility in determining the bioavailability, formulation, and ultimate therapeutic efficacy of a compound, this document synthesizes theoretical principles with practical, field-proven methodologies.[1][2][3][4] While specific quantitative solubility data for this compound is not widely published, this guide offers a robust predictive analysis based on the well-established properties of its constituent chemical moieties—the benzimidazole ring system and the butanoic acid side chain. Furthermore, it provides detailed, step-by-step protocols for the experimental determination of its solubility in a variety of solvent systems, empowering researchers to generate precise and reliable data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility profile of 4-(1H-benzimidazol-1-yl)butanoic acid.

Introduction: The Criticality of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its journey from a chemical entity to a viable therapeutic agent.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate and variable bioavailability, which can compromise therapeutic efficacy and even lead to gastrointestinal toxicity.[1] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary challenge for formulation scientists.[1][5] For any orally administered drug to be absorbed, it must first be in an aqueous solution at the site of absorption.[1][5] Therefore, a comprehensive understanding and accurate determination of a compound's solubility in various media are indispensable for lead optimization, formulation development, and predicting in vivo performance.[4][6]

This guide focuses on 4-(1H-benzimidazol-1-yl)butanoic acid, a molecule that combines the structural features of a benzimidazole nucleus with a carboxylic acid functional group. This unique combination suggests a complex solubility profile that is highly dependent on the nature of the solvent and the pH of the medium.

Predicted Solubility Profile of 4-(1H-benzimidazol-1-yl)butanoic Acid

The solubility of 4-(1H-benzimidazol-1-yl)butanoic acid is dictated by the interplay of its polar and non-polar regions, as well as its acidic and basic centers. The benzimidazole core, while aromatic, contains two nitrogen atoms that can participate in hydrogen bonding. The butanoic acid side chain introduces a polar, ionizable carboxylic acid group.

Diagram: Chemical Structure and Functional Groups

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(1H-benzimidazol-1-yl)butanoic acid to a series of glass vials containing a known volume (e.g., 5 mL) of the selected solvents (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, methanol, ethanol, DMSO, etc.). The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau, thereby verifying that equilibrium has been achieved.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a series of standard solutions of 4-(1H-benzimidazol-1-yl)butanoic acid of known concentrations in the same diluent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the compound in the diluted samples by interpolating their analytical response from the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

-

The Role of Biorelevant Media in Drug Development

For orally administered drugs, solubility in simple aqueous buffers may not accurately predict in vivo performance. [7][8]Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), are designed to mimic the composition of human intestinal fluids and can provide more physiologically relevant solubility data. [7][8][9][10]These media contain bile salts and lecithin, which can enhance the solubility of poorly soluble compounds through micellar solubilization. [7]Determining the solubility of 4-(1H-benzimidazol-1-yl)butanoic acid in these media is crucial for predicting its absorption and potential food effects. [8][9]

Conclusion

While specific, publicly available quantitative solubility data for 4-(1H-benzimidazol-1-yl)butanoic acid is limited, a thorough understanding of its chemical structure allows for a robust prediction of its solubility behavior in various solvents. Its amphoteric nature, arising from the benzimidazole and carboxylic acid moieties, dictates a strong pH-dependence on its aqueous solubility. For researchers and drug development professionals, the experimental determination of this property is paramount. The detailed shake-flask protocol provided in this guide offers a reliable and self-validating method to obtain accurate thermodynamic solubility data. This information is fundamental for advancing the development of 4-(1H-benzimidazol-1-yl)butanoic acid as a potential therapeutic agent, enabling rational formulation design and a better prediction of its in vivo behavior.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available at: [Link]

-

Rafinska, K., & Skrzecz, A. (2011). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 56(8), 3363–3368. Available at: [Link]

-

PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

-

Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Available at: [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

-

Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Available at: [Link]

-

Rolan, I. (2020). The Importance of Solubility for New Drug Molecules. Pharmacy, 8(2), 86. Available at: [Link]

-

Biorelevant.com. (n.d.). Biorelevant Media Simulate Fasted And Fed Gut Fluids. Available at: [Link]

-

Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Research, 17(2), 169–174. Available at: [Link]

-

PubChem. (n.d.). 4-(1H-1,3-benzodiazol-2-yl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ghabeish, M., & Al-Akayleh, F. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Analysis, 7(5), 281–287. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-({1-[(4-Methyl-1-Benzothiophen-3-Yl)methyl]-1h-Benzimidazol-2-Yl}sulfanyl)butanoic Acid | C21H20N2O2S2 | CID 9800909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-(2-METHYL-1H-BENZIMIDAZOL-1-YL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid | C11H12N2O3 | CID 13251784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-benzimidazole-2-carboxylic acid [sitem.herts.ac.uk]

An In-depth Technical Guide to 4-(1H-benzimidazol-1-yl)butanoic Acid: Chemical Identity, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(1H-benzimidazol-1-yl)butanoic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document delves into its chemical identifiers, synthesis methodologies, and the broader context of its potential pharmacological applications, grounded in the well-established therapeutic relevance of the benzimidazole scaffold.

Core Chemical Identifiers and Physicochemical Properties

Accurate identification of a chemical entity is paramount for research and development. 4-(1H-benzimidazol-1-yl)butanoic acid is distinguished by the attachment of a butanoic acid chain to the N-1 position of the benzimidazole ring. It is crucial to differentiate this isomer from its positional counterpart, 4-(1H-benzimidazol-2-yl)butanoic acid, which exhibits different chemical and biological properties.

Table 1: Chemical Identifiers for 4-(1H-benzimidazol-1-yl)butanoic acid

| Identifier | Value | Source |

| CAS Number | 436091-31-5 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |

| Molecular Weight | 204.23 g/mol | [1] |

| IUPAC Name | 4-(1H-benzimidazol-1-yl)butanoic acid | N/A |

| Synonyms | 1H-Benzimidazole-1-butanoic acid | [1] |

While extensive experimental data for this specific molecule is not widely published, some basic physicochemical properties and safety data have been reported by commercial suppliers.

Table 2: Physicochemical Properties and Safety Information

| Property | Value | Source |

| Purity | Typically ≥95% | [2] |

| Physical State | Not available | [3] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Not available | [3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Storage | Store long-term in a cool, dry place | [2] |

Synthesis of 4-(1H-benzimidazol-1-yl)butanoic Acid: A Methodological Approach

The synthesis of 4-(1H-benzimidazol-1-yl)butanoic acid can be logically approached through a two-step process involving the N-alkylation of benzimidazole followed by ester hydrolysis. This common and effective strategy in heterocyclic chemistry allows for the regioselective introduction of the butanoic acid side chain at the N-1 position of the benzimidazole ring.

Conceptual Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Sources

The Versatile Benzimidazole Scaffold: A Technical Guide to Unlocking its Biological Potential

Introduction: The Privileged Scaffold in Drug Discovery

The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its structural resemblance to naturally occurring purine nucleotides allows for facile interaction with a multitude of biological macromolecules, making it a cornerstone for the development of therapeutic agents with a wide spectrum of pharmacological activities.[5][6][7] This guide provides an in-depth technical exploration of the significant biological activities of benzimidazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. For drug development professionals and researchers, understanding the nuances of this versatile core is paramount to harnessing its full therapeutic potential.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Benzimidazole derivatives have emerged as potent anticancer agents, exhibiting a diverse range of mechanisms to combat uncontrolled cell proliferation.[2][5][8] Their efficacy stems from their ability to interfere with critical cellular processes essential for tumor growth and survival.

Mechanism of Action: Disrupting the Cancer Cell Machinery

The anticancer prowess of benzimidazoles is not attributed to a single mode of action but rather a coordinated attack on multiple fronts:

-

Microtubule Disruption: A primary mechanism involves the inhibition of tubulin polymerization.[5][8][9] By binding to the colchicine-binding site on β-tubulin, these derivatives disrupt the dynamic instability of microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5][8]

-

Kinase Inhibition: Many benzimidazole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs), tyrosine kinases, and kinases in the PI3K/AKT and MAPK signaling pathways.[9][10][11] By blocking these key signaling nodes, they can halt cell cycle progression and suppress survival signals.[9]

-

Topoisomerase Inhibition and DNA Intercalation: Certain derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, or directly intercalate into the DNA helix, leading to DNA damage and apoptosis.[5][9]

-

Induction of Apoptosis: Benzimidazoles can trigger programmed cell death through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[9] They can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.[9]

-

Epigenetic Modulation: Emerging research highlights the role of benzimidazole derivatives in targeting epigenetic regulators, such as histone deacetylases (HDACs) and DNA methyltransferases, which are often dysregulated in cancer.[5][12]

Diagram: Key Anticancer Mechanisms of Benzimidazole Derivatives

Caption: Diverse anticancer mechanisms of benzimidazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core.[9][13]

-

Position 2: Substitution at the 2-position with aryl or heteroaryl groups is a common strategy to enhance anticancer activity. The electronic and steric properties of these substituents play a crucial role in target binding.[2]

-

Position 1 (N1): Modification at the N1-position can influence the pharmacokinetic properties of the molecule, such as solubility and cell permeability.

-

Positions 5 and 6: Introduction of electron-withdrawing or electron-donating groups at the 5 and 6-positions of the benzene ring can modulate the electronic properties of the entire scaffold and impact biological activity. For instance, 5,6-dimethylbenzimidazole derivatives have shown enhanced cytotoxicity against breast and lung cancer cells.[9]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental and widely used colorimetric method to assess the cytotoxic potential of novel compounds against cancer cell lines.[14]

Principle: This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.[14]

-

Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Self-Validation: The inclusion of both positive and negative controls is critical for validating the assay's performance. The positive control ensures the assay can detect a cytotoxic effect, while the vehicle control confirms that the solvent used to dissolve the compounds does not have a significant effect on cell viability.

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

Benzimidazole derivatives have a long-standing history as effective antimicrobial and antifungal agents.[1][15][16][17] Their broad spectrum of activity makes them valuable candidates in the fight against a variety of pathogens.

Mechanism of Action: Targeting Essential Microbial Processes

The antimicrobial action of benzimidazoles is often attributed to their ability to interfere with fundamental cellular processes in microorganisms:

-

Inhibition of Fungal Mitosis: Similar to their anticancer mechanism, certain benzimidazoles, like benomyl, inhibit the polymerization of fungal tubulin, leading to a disruption of the mitotic spindle and cell division.

-

Disruption of Cellular Respiration: Some derivatives can interfere with the electron transport chain in bacteria and fungi, leading to a depletion of ATP and ultimately cell death.

-

Inhibition of Nucleic Acid and Protein Synthesis: Benzimidazoles can inhibit key enzymes involved in DNA replication and protein synthesis, thereby halting microbial growth.

Structure-Activity Relationship (SAR) Insights

The antimicrobial and antifungal activity is significantly influenced by the substitution pattern on the benzimidazole scaffold.[15]

-

Position 2: Substituents at this position are critical for activity. For instance, the presence of a methyl carbamate group is a key feature of many anthelmintic and antifungal benzimidazoles.

-

Positions 5 and 6: Halogenation (e.g., with chlorine or fluorine) or the introduction of nitro groups at these positions can enhance antimicrobial potency.[18]

-

Hybrid Molecules: The synthesis of hybrid molecules, for example by linking the benzimidazole core to other heterocyclic rings like triazoles, has been shown to result in compounds with improved antimicrobial properties.[18]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[19][20][21]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[21]

-

Compound Dilution: Prepare a series of twofold dilutions of the benzimidazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (microorganism in broth without the compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). The use of a growth indicator dye like resazurin can aid in the visualization of microbial growth.[19]

Self-Validation: The inclusion of standard reference strains with known MIC values for control antibiotics provides a robust quality control measure for the assay.

Antiviral Activity: A Broad-Spectrum Defense

Benzimidazole derivatives have demonstrated significant potential as antiviral agents, exhibiting activity against a wide range of RNA and DNA viruses.[22][23][24]

Mechanism of Action: Inhibiting Viral Replication

The antiviral mechanisms of benzimidazoles are diverse and can target various stages of the viral life cycle:[23]

-

Inhibition of Viral Polymerase: A key mechanism is the inhibition of viral RNA-dependent RNA polymerase, an essential enzyme for the replication of many RNA viruses.

-

Interference with Viral Entry: Some derivatives can block the attachment of the virus to host cell receptors or inhibit the fusion of the viral envelope with the host cell membrane.[23]

-

Inhibition of Viral Proteases: By inhibiting viral proteases, these compounds can prevent the processing of viral polyproteins into their functional components, thereby halting the assembly of new viral particles.[23]

Structure-Activity Relationship (SAR) Insights

The antiviral activity of benzimidazoles is highly dependent on the specific viral target and the substitution pattern on the heterocyclic core.[23]

-

Position 2: The nature of the substituent at the 2-position is crucial for potent antiviral activity. For example, 2-substituted-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazoles have shown broad-spectrum antiviral effects.

-

Position 1: Modifications at the N1-position can significantly impact antiviral potency and selectivity.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.

Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is then assessed.

Step-by-Step Methodology:

-

Cell Seeding: Seed susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates and grow to form a confluent monolayer.

-

Virus Infection: Prepare serial dilutions of the virus stock. Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (typically 50-100 plaque-forming units per well).

-

Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of the benzimidazole derivative.

-

Incubation: Incubate the plates at the optimal temperature for viral replication until visible plaques are formed (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) can be determined.

Self-Validation: A parallel cytotoxicity assay (e.g., MTT assay) on the same host cells is essential to ensure that the observed plaque reduction is due to a specific antiviral effect and not simply due to the toxicity of the compound to the host cells.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Benzimidazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and receptors involved in the inflammatory response.[25][26][27][28]

Mechanism of Action: Dampening Inflammation

The anti-inflammatory effects of benzimidazoles are mediated through various mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives can inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[25]

-

Inhibition of 5-Lipoxygenase (5-LOX): By inhibiting 5-LOX, these compounds can block the production of leukotrienes, another important class of inflammatory mediators.[25]

-

Modulation of Cytokine Production: Certain benzimidazoles can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[26]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity is influenced by substitutions at various positions of the benzimidazole ring.[25][27]

-

Positions N1, C2, C5, and C6: Substitutions at these positions have been shown to significantly influence anti-inflammatory potency.[25][27] For example, benzimidazoles substituted with anacardic acid at the C2 position have been found to inhibit COX-2.[25]

Experimental Protocol: In Vitro Albumin Denaturation Assay

The albumin denaturation assay is a simple and rapid in vitro method to screen for potential anti-inflammatory activity.

Principle: Protein denaturation is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin or egg albumin.[29]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of the benzimidazole derivative.

-

Control Preparation: Prepare a control solution containing the same components but without the test compound. Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.[29]

-

Incubation: Incubate all the solutions at 37°C for 15 minutes.

-